molecular formula C19H14N4O2S2 B2538418 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428352-85-5

2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B2538418
CAS No.: 1428352-85-5
M. Wt: 394.47
InChI Key: UFVAXIZTWBQAOD-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: is a complex organic compound often studied in the fields of medicinal chemistry and pharmaceutical research. This compound features prominently in the development of potential therapeutic agents due to its intriguing chemical structure and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c24-17-10-9-14(22-23-17)12-5-1-2-6-13(12)20-18(25)11-26-19-21-15-7-3-4-8-16(15)27-19/h1-10H,11H2,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVAXIZTWBQAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves a multistep synthesis, starting from commercially available precursors. The synthetic route involves:

  • Formation of the benzo[d]thiazole ring: : This can be achieved via cyclization reactions using o-aminothiophenol and a suitable acid chloride.

  • Introduction of the acetamide group: : A subsequent reaction with 2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylamine in the presence of an appropriate coupling reagent, such as EDC or DCC, forms the desired amide bond under mild conditions.

Industrial Production Methods

Large-scale production mirrors lab-scale synthesis, albeit optimized for higher yields and purity. Techniques like continuous flow chemistry may be employed to enhance reaction efficiency and scalability. Solvent recycling and advanced purification techniques, such as chromatography or recrystallization, are crucial for maintaining compound integrity in industrial settings.

Chemical Reactions Analysis

2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: undergoes several notable reactions:

  • Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reductive agents, such as lithium aluminum hydride, can reduce the amide group to an amine, altering the compound's biological activity.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the benzo[d]thiazole ring can introduce various functional groups, which could modulate its reactivity and interactions.

Common reagents include halogenating agents for substitution reactions and strong acids or bases to catalyze other transformations. The major products depend on the nature of the reaction, with oxidized derivatives and substituted analogs being particularly common.

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: is notable for its diverse applications across several scientific fields:

  • Chemistry: : As a building block for more complex molecules, this compound serves as a valuable tool in synthetic organic chemistry.

  • Biology: : Studies often investigate its interactions with various biomolecules, probing its potential as an enzyme inhibitor or ligand for specific receptors.

  • Medicine: : Preliminary research suggests that it may have therapeutic potential, possibly acting as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: : Beyond the lab, its derivatives could find use in material sciences for developing new polymers or as intermediates in the production of specialty chemicals.

Mechanism of Action

The effects of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide are mediated through various molecular pathways:

  • Molecular Targets: : Potential targets include enzymes like kinases or proteases, which play pivotal roles in cellular signaling and metabolism.

  • Pathways Involved: : It might modulate pathways related to inflammation, cell proliferation, or apoptosis, influencing biological processes crucial for health and disease.

Comparison with Similar Compounds

When compared to similar compounds, 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide stands out due to its unique structural features and reactivity. Comparable compounds include:

  • 2-(benzo[d]thiazol-2-ylthio)-N-phenylacetamide: : Lacks the pyridazinone moiety, which may alter its biological activity.

  • N-(2-benzothiazolyl)-2-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide: : Exhibits different substitution patterns impacting its reactivity and application.

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